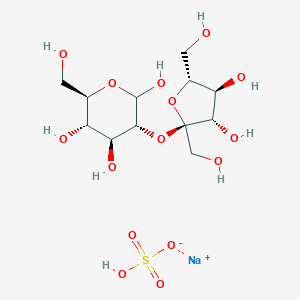![molecular formula C19H22FNOS B232118 {2-[(2-Fluorophenyl)sulfanyl]phenyl}(1-methyl-4-piperidinyl)methanol](/img/structure/B232118.png)
{2-[(2-Fluorophenyl)sulfanyl]phenyl}(1-methyl-4-piperidinyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2-[(2-Fluorophenyl)sulfanyl]phenyl}(1-methyl-4-piperidinyl)methanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of arylsulfanylphenyl compounds and is known for its ability to modulate the activity of certain receptors in the brain.
Mechanism of Action
The mechanism of action of {2-[(2-Fluorophenyl)sulfanyl]phenyl}(1-methyl-4-piperidinyl)methanol involves the inhibition of serotonin reuptake and the activation of 5-HT1A receptors in the brain. This leads to an increase in the levels of serotonin, a neurotransmitter that regulates mood, anxiety, and other cognitive functions.
Biochemical and Physiological Effects:
Studies have shown that {2-[(2-Fluorophenyl)sulfanyl]phenyl}(1-methyl-4-piperidinyl)methanol has several biochemical and physiological effects. It has been found to increase the levels of serotonin in the brain, which can improve mood and reduce anxiety. This compound also has anxiolytic and antidepressant effects, which make it a promising candidate for the treatment of these disorders.
Advantages and Limitations for Lab Experiments
The advantages of using {2-[(2-Fluorophenyl)sulfanyl]phenyl}(1-methyl-4-piperidinyl)methanol in lab experiments include its selective action on serotonin reuptake and 5-HT1A receptors, which makes it a valuable tool for studying the role of these receptors in neurological disorders. However, the limitations of this compound include its potential side effects and the need for further research to establish its safety and efficacy.
Future Directions
There are several future directions for research related to {2-[(2-Fluorophenyl)sulfanyl]phenyl}(1-methyl-4-piperidinyl)methanol. One direction is to explore its potential therapeutic applications in other neurological disorders such as bipolar disorder and post-traumatic stress disorder. Another direction is to investigate the safety and efficacy of this compound in clinical trials. Additionally, researchers can study the molecular mechanisms underlying the action of this compound on serotonin reuptake and 5-HT1A receptors to develop more effective treatments for neurological disorders.
Conclusion:
In conclusion, {2-[(2-Fluorophenyl)sulfanyl]phenyl}(1-methyl-4-piperidinyl)methanol is a promising compound that has potential therapeutic applications in various neurological disorders. Its selective action on serotonin reuptake and 5-HT1A receptors makes it a valuable tool for studying the role of these receptors in these disorders. However, further research is needed to establish its safety and efficacy in clinical trials.
Synthesis Methods
The synthesis of {2-[(2-Fluorophenyl)sulfanyl]phenyl}(1-methyl-4-piperidinyl)methanol involves the reaction of 2-(2-fluorophenylthio)aniline with 1-methyl-4-piperidinol in the presence of a catalyst. The resulting compound is a white crystalline powder that is soluble in organic solvents.
Scientific Research Applications
{2-[(2-Fluorophenyl)sulfanyl]phenyl}(1-methyl-4-piperidinyl)methanol has been studied extensively for its potential therapeutic applications in various neurological disorders such as depression, anxiety, and schizophrenia. This compound acts as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor agonist, which makes it a promising candidate for the treatment of these disorders.
properties
Molecular Formula |
C19H22FNOS |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
[2-(2-fluorophenyl)sulfanylphenyl]-(1-methylpiperidin-4-yl)methanol |
InChI |
InChI=1S/C19H22FNOS/c1-21-12-10-14(11-13-21)19(22)15-6-2-4-8-17(15)23-18-9-5-3-7-16(18)20/h2-9,14,19,22H,10-13H2,1H3 |
InChI Key |
GRKVHVAIJHJDTA-UHFFFAOYSA-N |
SMILES |
CN1CCC(CC1)C(C2=CC=CC=C2SC3=CC=CC=C3F)O |
Canonical SMILES |
CN1CCC(CC1)C(C2=CC=CC=C2SC3=CC=CC=C3F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-{2-[(3,4-dimethoxyphenyl)sulfanyl]phenyl}-1-methylethyl)-N-methylamine](/img/structure/B232038.png)
![1-{2-[(4-methoxyphenyl)sulfanyl]phenyl}-N-methyl-2-propanamine](/img/structure/B232039.png)


![1-[5-Chloro-2-({2-[(4-methyl-1-piperazinyl)methyl]phenyl}sulfanyl)phenyl]ethanol](/img/structure/B232049.png)
![2-[4-(2-Chloro-6-methoxy-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol](/img/structure/B232052.png)


![4-(6,11-Dihydrodibenzo[b,e]thiepin-11-yloxy)-1-methylazepane](/img/structure/B232060.png)
![4-(6,11-Dihydrodibenzo[b,e]thiepin-11-yloxy)-1-methylpiperidine](/img/structure/B232062.png)


![1-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-N-methylmethanamine](/img/structure/B232074.png)
![Benzenesulfonic acid, 3,3'-azobis[6-[2-(4-nitro-2-sulfophenyl)ethenyl]-](/img/structure/B232075.png)